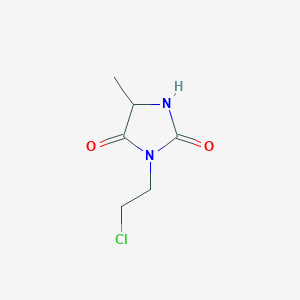

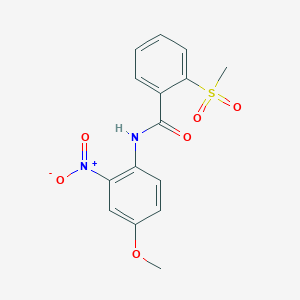

3-(2-Chloroethyl)-5-methylimidazolidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction .Molecular Structure Analysis

This would involve discussing the molecular geometry, bond lengths and angles, and electronic structure of the compound .Chemical Reactions Analysis

This would involve discussing the chemical reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis

This would involve discussing properties such as the compound’s melting point, boiling point, solubility, and reactivity .科学的研究の応用

Environmental Monitoring

This compound is utilized in the development of highly sensitive and selective gas sensors for environmental monitoring. Such sensors are crucial for detecting toxic gases, which is vital for environmental protection and human health. The sensors based on this compound can offer advantages like high sensitivity, good recovery, and excellent selectivity .

Industrial Safety

In industrial settings, the detection of harmful gases is essential for ensuring workplace safety. The compound’s application in Micro-Electro-Mechanical Systems (MEMS) gas sensors helps in monitoring air quality and detecting hazardous substances, thereby preventing industrial accidents and ensuring the safety of workers .

Agricultural Production

The compound’s role in gas sensors also extends to agricultural production, where it can be used to monitor the presence of harmful gases in storage facilities. This ensures the quality and safety of agricultural products by preventing spoilage and contamination .

Public Health

Research indicates that this compound can be involved in studies related to organophosphate flame retardants (OPFRs) . These studies are significant as they address the health risks associated with OPFRs, which have been linked to adverse health outcomes .

Toxicity Analysis

The compound is instrumental in toxicity testing, particularly in the context of environmental pollutants . It aids in understanding the toxic mode of action and assessing the health risks posed by various environmental contaminants .

Marine Biology

In marine biology, the compound is used in assessing the response of marine organisms to pollutants. For instance, it has been applied in studies examining the effects of co-exposure to microplastics and toxic substances on marine rotifers, which is crucial for understanding the impact of pollution on marine ecosystems .

Nanotechnology

The compound’s applications in nanotechnology involve the creation of composite materials for gas sensors. These materials enhance the performance of sensors in terms of stability and selectivity, which is beneficial for various nanotechnology applications .

Chemical Warfare Agent Detection

Given its sensitivity to toxic gases, the compound is also relevant in the field of defense, particularly in the development of sensors for the detection of chemical warfare agents. This application is critical for national security and defense strategies .

作用機序

Target of Action

Similar compounds such as fotemustine and mechlorethamine, which are alkylating agents, have been found to target thioredoxin reductase 1, a cytoplasmic enzyme . This enzyme plays a crucial role in maintaining the redox balance within cells and is involved in DNA synthesis and repair.

Mode of Action

As an alkylating agent, 3-(2-Chloroethyl)-5-methylimidazolidine-2,4-dione likely interacts with its targets by transferring an alkyl group to the DNA molecule . This process results in the formation of covalent bonds, leading to DNA cross-linking. The cross-linking can inhibit DNA replication and transcription, thereby disrupting the normal functioning of the cell .

Biochemical Pathways

Alkylating agents like this compound are known to interfere with dna synthesis and repair pathways . They can cause a variety of DNA lesions, some of which may be repaired by the cell’s DNA repair machinery, while others may lead to cell death .

Pharmacokinetics

Similar compounds such as 1,3-bis(2-chloroethyl)nitrosourea have been found to exhibit different rates of decomposition in tumor cells compared to normal brain cells . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties may vary depending on the type of cell it interacts with.

Result of Action

The result of the action of 3-(2-Chloroethyl)-5-methylimidazolidine-2,4-dione is likely to be cell death due to the disruption of DNA replication and transcription caused by DNA cross-linking . This can lead to the inhibition of tumor growth in the case of cancer cells.

Action Environment

The action, efficacy, and stability of 3-(2-Chloroethyl)-5-methylimidazolidine-2,4-dione can be influenced by various environmental factors. For instance, the presence of other chemicals in the environment can affect the compound’s stability and activity . Additionally, the physiological conditions within the cell, such as pH and redox state, can also influence the compound’s action .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(2-chloroethyl)-5-methylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O2/c1-4-5(10)9(3-2-7)6(11)8-4/h4H,2-3H2,1H3,(H,8,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTYMOQYIFLRJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=O)N1)CCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chloroethyl)-5-methylimidazolidine-2,4-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Dihydrospiro{cyclobutane-1,2-pyrazolo[3,2-b][1,3]oxazine}-5-carboxylic acid](/img/structure/B3010873.png)

![1-(2,3-Dimethylindol-1-yl)-3-[4-[3-(2,3-dimethylindol-1-yl)-2-hydroxypropyl]piperazin-1-yl]propan-2-ol](/img/structure/B3010874.png)

![[(4R,8aS)-4-(aminomethyl)-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol](/img/structure/B3010877.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B3010883.png)

![Methyl 2-amino-2-[3-(5-chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B3010885.png)

![1-Fluorosulfonyloxy-4-[methyl(propan-2-ylcarbamoyl)amino]benzene](/img/structure/B3010886.png)

![N'-(5H-chromeno[4,3-d]pyrimidin-2-yl)-N-[(4-methylphenyl)methoxy]methanimidamide](/img/structure/B3010888.png)

![2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B3010889.png)

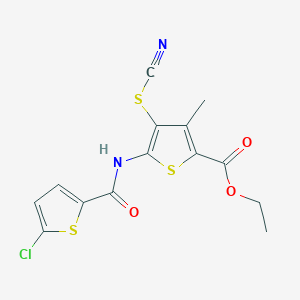

![N-[2-[5-Cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]thiophene-3-carboxamide](/img/structure/B3010890.png)